molecular formula C18H11Br2NO4 B328714 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester

4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester

Cat. No.: B328714
M. Wt: 465.1 g/mol
InChI Key: WQEZLQXQEZSXKH-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is a complex organic compound that features both bromophenyl and quinolinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester typically involves multi-step organic reactions. One common method includes the esterification of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid with 2-(4-bromophenyl)-2-oxoethyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline and phenyl rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Formation of quinoline N-oxides or phenyl ketones.

    Reduction: Formation of reduced quinoline or phenyl derivatives.

    Hydrolysis: Formation of 6-bromo-2-hydroxy-4-quinolinecarboxylic acid and 2-(4-bromophenyl)-2-oxoethanol.

Scientific Research Applications

4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-hydroxy-4-quinolinecarboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl 6-fluoro-2-hydroxy-4-quinolinecarboxylate
  • 2-(4-Bromophenyl)-2-oxoethyl 6-iodo-2-hydroxy-4-quinolinecarboxylate

Uniqueness

4-Quinolinecarboxylic acid,6-bromo-1,2-dihydro-2-oxo-,2-(4-bromophenyl)-2-oxoethyl ester is unique due to the presence of both bromine atoms, which can significantly influence its reactivity and biological activity

Properties

Molecular Formula

C18H11Br2NO4

Molecular Weight

465.1 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-bromo-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C18H11Br2NO4/c19-11-3-1-10(2-4-11)16(22)9-25-18(24)14-8-17(23)21-15-6-5-12(20)7-13(14)15/h1-8H,9H2,(H,21,23)

InChI Key

WQEZLQXQEZSXKH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br)Br

Origin of Product

United States

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